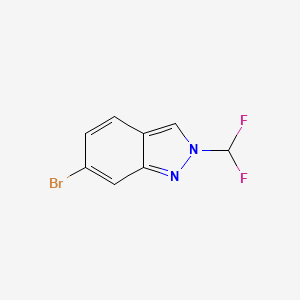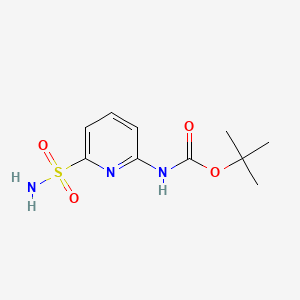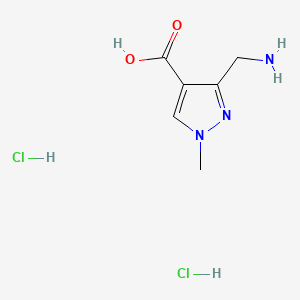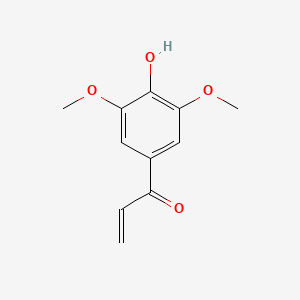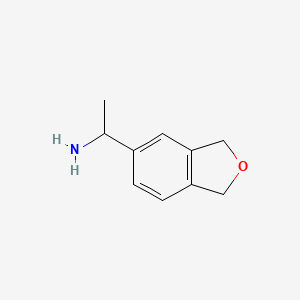
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrilehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-methylindole with a suitable nitrile compound under acidic conditions to form the indole carbonitrile core. The aminoethyl group is then introduced through a nucleophilic substitution reaction, often using ethylenediamine as the nucleophile. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
化学反应分析
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole compounds depending on the nucleophile used.
科学研究应用
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in neurotransmitter activity due to its structural similarity to serotonin and tryptamine.
Medicine: Investigated for its potential therapeutic effects, including its use as an antioxidant and its role in protecting lipids and proteins from peroxidation.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride involves its interaction with various molecular targets. The compound can bind to receptor sites in the brain, similar to neurotransmitters like serotonin. This binding can influence the activity of dopaminergic, serotonergic, and glutamatergic systems, thereby affecting mood, cognition, and other physiological processes.
相似化合物的比较
Similar Compounds
Tryptamine: Shares a similar indole structure and is a known neurotransmitter.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: An indole compound involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-8-10(5-6-13)12-9(7-14)3-2-4-11(12)15-8;/h2-4,15H,5-6,13H2,1H3;1H |
InChI 键 |
XTWDHXWWLOUDNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=CC=C2N1)C#N)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
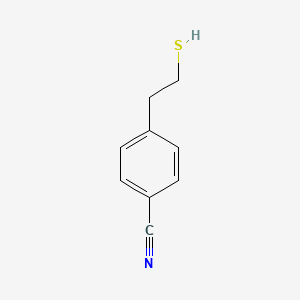
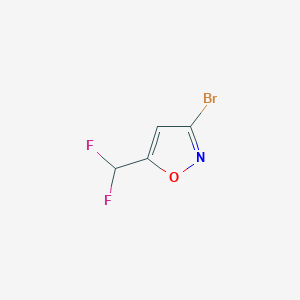
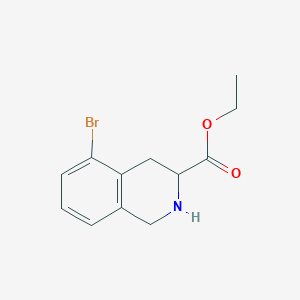
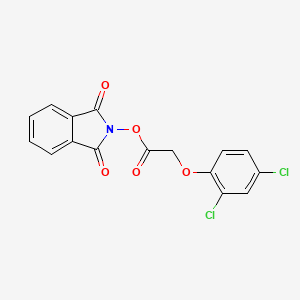
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
